2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline core, a dioxolo ring, and a chlorobenzoyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the dioxolo ring: This step involves the cyclization of the quinoline derivative with a suitable diol under acidic conditions.
Attachment of the chlorobenzoyl group: This is typically done via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Formation of the final acetamide: The final step involves the reaction of the intermediate with 3-methoxyaniline and acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interacting with receptors: Modulating signal transduction pathways.
Disrupting cellular processes: Leading to changes in cell function and viability.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide stands out due to its unique combination of a quinoline core, a dioxolo ring, and a chlorobenzoyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O6/c1-33-18-4-2-3-17(9-18)28-24(30)13-29-12-20(25(31)15-5-7-16(27)8-6-15)26(32)19-10-22-23(11-21(19)29)35-14-34-22/h2-12H,13-14H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQRNIFKQUFRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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